Tert-butyl 2-fluoro-4-nitrobenzoate

Übersicht

Beschreibung

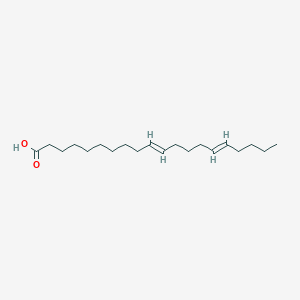

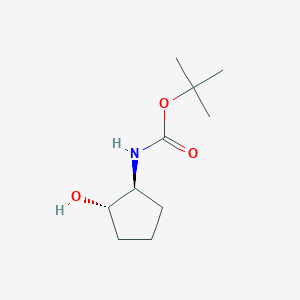

Tert-butyl 2-fluoro-4-nitrobenzoate is a chemical compound with the molecular formula C11H12FNO4 and a molecular weight of 241.22 . It is used in proteomics research applications .

Molecular Structure Analysis

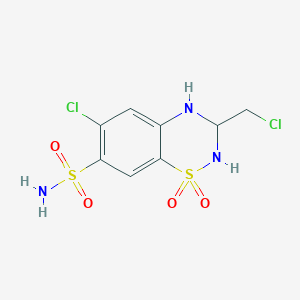

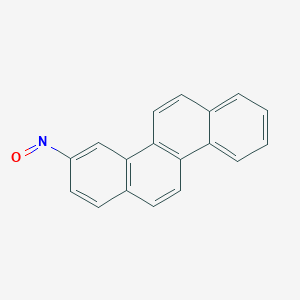

The molecular structure of Tert-butyl 2-fluoro-4-nitrobenzoate consists of an aromatic benzene ring substituted with a tert-butyl ester, a nitro group, and a fluorine atom . The InChI code for this compound is 1S/C11H12FNO4/c1-11(2,3)17-10(14)8-5-4-7(12)6-9(8)13(15)16/h4-6H,1-3H3 .Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 2-fluoro-4-nitrobenzoate are not detailed in the literature, similar compounds undergo electrophilic aromatic substitution . This involves the attack of an electrophile at the carbon atoms of the aromatic ring .Wissenschaftliche Forschungsanwendungen

Photosensitive Protecting Groups

The application of photosensitive protecting groups, including tert-butyl 2-fluoro-4-nitrobenzoate, is emerging as a promising area in synthetic chemistry. These groups are utilized to protect reactive sites in molecules during synthesis and can be removed by light exposure, providing a selective and non-invasive method to control chemical reactions. The review by Amit, Zehavi, and Patchornik (1974) highlights the potential of such groups, including 2-nitrobenzyl and 3,5-dimethoxybenzyl derivatives, indicating their importance for future developments in the field (Amit, Zehavi, & Patchornik, 1974).

Synthesis of Key Intermediates

Tert-butyl 2-fluoro-4-nitrobenzoate serves as a precursor in the synthesis of important compounds, such as 2-fluoro-4-bromobiphenyl, which is a key intermediate for manufacturing non-steroidal anti-inflammatory drugs like flurbiprofen. Qiu et al. (2009) discuss the challenges and developments in synthesizing such intermediates, highlighting the importance of finding efficient and cost-effective methods for large-scale production (Qiu et al., 2009).

Environmental Fate of Parabens

Though not directly related to tert-butyl 2-fluoro-4-nitrobenzoate, research on the environmental fate and behavior of parabens, which share structural similarities with benzoate derivatives, offers insight into the potential environmental impacts of chemical compounds. Haman et al. (2015) review how parabens, used as preservatives in various products, persist in aquatic environments, suggesting a need for further study on the environmental behavior of related compounds (Haman et al., 2015).

Safety And Hazards

While specific safety and hazard information for Tert-butyl 2-fluoro-4-nitrobenzoate is not available, similar compounds are known to pose certain risks. For instance, they may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Eigenschaften

IUPAC Name |

tert-butyl 2-fluoro-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)8-5-4-7(13(15)16)6-9(8)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOZHNCXGVENLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437238 | |

| Record name | TERT-BUTYL 2-FLUORO-4-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-fluoro-4-nitrobenzoate | |

CAS RN |

157665-46-8 | |

| Record name | TERT-BUTYL 2-FLUORO-4-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B114804.png)